molecular formula C16H12F3N5O B14234027 N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide CAS No. 414891-74-0

N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide

Cat. No.: B14234027
CAS No.: 414891-74-0
M. Wt: 347.29 g/mol
InChI Key: MNRQMRDNPHQTTR-UHFFFAOYSA-N
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Description

N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

CAS No.

414891-74-0

Molecular Formula

C16H12F3N5O

Molecular Weight

347.29 g/mol

IUPAC Name

1-phenyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]urea

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)14-21-12-9-5-4-8-11(12)13(22-14)23-24-15(25)20-10-6-2-1-3-7-10/h1-9H,(H2,20,24,25)(H,21,22,23)

InChI Key

MNRQMRDNPHQTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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